Strontium phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

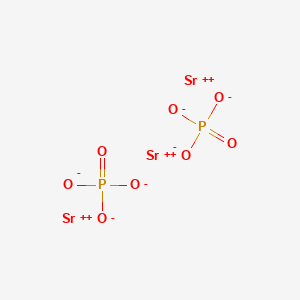

Strontium phosphate is an inorganic compound with the chemical formula Sr₃(PO₄)₂. It is a white, crystalline solid that is insoluble in water. This compound is known for its applications in various fields, including biomedicine, catalysis, and luminescent materials. It is particularly noted for its bioactivity and biocompatibility, making it a valuable material in bone regeneration and other medical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Strontium phosphate can be synthesized through several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves reacting strontium carbonate (SrCO₃) with diammonium hydrogen phosphate ((NH₄)₂HPO₄) at elevated temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and the release of carbon dioxide (CO₂) .

Industrial Production Methods: In industrial settings, this compound is often produced through a precipitation method. This involves mixing aqueous solutions of strontium nitrate (Sr(NO₃)₂) and sodium phosphate (Na₃PO₄) under controlled pH conditions. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .

Analyse Des Réactions Chimiques

Precipitation from Aqueous Solutions

Reaction of Sr(OH)₂ with H₃PO₄ yields poorly crystalline initial precipitates (Sr:P ≈ 1.3) that transform into stable phases within 1 hour .

-

High Sr(OH)₂:H₃PO₄ Ratios : Initial precipitate Sr₃(PO₄)₂·4H₂O converts to strontium hydroxyapatite .

-

Low Ratios : Amorphous phases dominate, later crystallizing into γ-SrHPO₄ .

Example Reaction :

3Sr OH 2+2H3PO4→Sr3(PO4)2⋅4H2O+4H2O

Thermal Decomposition

Strontium phosphate derivatives decompose under heat:

| Compound | Temperature | Products | Source |

|---|---|---|---|

| SrHPO₄ (α-form) | >300°C | Sr₂P₂O₇ (strontium pyrophosphate) | |

| Sr₅(PO₄)₃OH (hydroxyapatite) | 750°C | Sr₃(PO₄)₂ + SrO |

Acid-Base Reactions

This compound reacts with acids and bases:

Hydrolysis in Water

Sr₃P₂ decomposes in water to release phosphine (PH₃) :

Sr3P2+6H2O→3Sr OH 2+2PH3

Reaction with HCl

Sr3(PO4)2+6HCl→3SrCl2+2H3PO4

Ion Exchange in Simulated Body Fluid (SBF)

Sr-doped phosphate glasses release Sr²⁺ ions, promoting apatite formation (bone regeneration) :

Ion Release Profile (ICP-OES Data) :

| Ion | Release Rate (μg/cm²/day) |

|---|---|

| Sr²⁺ | 0.12 |

| PO₄³⁻ | 1.8 |

Phase Transformations

This compound undergoes dynamic phase changes under varying conditions:

Amorphous-to-Crystalline Transition

Initial amorphous Sr₅(PO₄)₃OH converts to γ-SrHPO₄ within 9–14 minutes in aqueous solutions .

Dopant-Induced Phase Stability

Eu³⁺ doping stabilizes Sr₅(PO₄)₃OH, delaying transformation to Sr₃(PO₄)₂ :

| Eu³⁺ Concentration | Sr₅(PO₄)₃OH Content (%) |

|---|---|

| 0.5% | 78.16 |

| 1% | 82.79 |

Redox Reactions

This compound participates in redox processes:

Photocatalytic Degradation

SrPO nanoparticles degrade Congo red dye under visible light via charge separation :

-

Efficiency : 98% degradation in 60 minutes.

-

Bandgap : 2.19 eV (optimal for visible-light activation).

Oxidation with Strong Oxidizers

Sr3(PO4)2+O2→3SrO+P2O5

Applications De Recherche Scientifique

Biomedical Applications

Bone Regeneration and Osteoporosis Treatment

Strontium phosphate is primarily recognized for its role in bone health. Research indicates that strontium ions (Sr²⁺) can enhance bone formation while inhibiting bone resorption, making it a promising candidate for osteoporosis treatment. Strontium ranelate, a drug derived from this compound, has shown efficacy in promoting bone density and reducing fracture risk in osteoporotic patients .

Case Studies

- In Vivo Studies : Experiments conducted on rabbits have shown that strontium-doped silicate-based glasses significantly enhance bone cell differentiation and proliferation . These findings suggest potential applications in orthopedic implants, dental materials, and maxillofacial surgeries.

Agricultural Applications

Fertilizers and Soil Amendments

This compound is also utilized in agriculture as a phosphorus source. Its application can enhance soil fertility and improve crop yields, particularly in regions with phosphorus-deficient soils.

Benefits in Agriculture

- Nutrient Release : this compound can serve as a slow-release fertilizer, providing essential nutrients over an extended period. This property is particularly beneficial for sustainable agriculture practices .

- Soil Health Improvement : The addition of this compound to soil can improve its structure and microbial activity, leading to better water retention and nutrient availability.

Data Insights

A comparative analysis of fertilizer types shows that this compound contributes to the overall nutrient profile needed for optimal plant growth. Its use has been associated with increased yields in various crops, including cereals and vegetables .

Comparative Summary of Applications

| Application Area | Key Benefits | Notable Studies |

|---|---|---|

| Biomedical | - Promotes bone formation - Inhibits bone resorption | - Strontium ranelate studies - In vivo rabbit studies |

| Agricultural | - Slow-release nutrient source - Improves soil health | - Fertilizer efficacy comparisons |

Mécanisme D'action

The mechanism of action of strontium phosphate in biological systems involves its interaction with bone cells. Strontium ions (Sr²⁺) released from this compound can promote the differentiation of bone marrow mesenchymal stem cells into osteoblasts, which are responsible for bone formation. This process is mediated by the activation of key transcription factors like Runx2 and signaling pathways such as the NFATc1/Maf pathway . Additionally, strontium ions inhibit the activity of osteoclasts, which are involved in bone resorption, thereby promoting bone regeneration and reducing bone loss .

Comparaison Avec Des Composés Similaires

Propriétés

Numéro CAS |

14414-90-5 |

|---|---|

Formule moléculaire |

H3O4PSr |

Poids moléculaire |

185.62 g/mol |

Nom IUPAC |

tristrontium;diphosphate |

InChI |

InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |

Clé InChI |

WUIUNDMYIOCTDK-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] |

SMILES canonique |

OP(=O)(O)O.[Sr] |

Key on ui other cas no. |

14414-90-5 7446-28-8 |

Numéros CAS associés |

18266-28-9 |

Synonymes |

13450-99-2 (Sr salt (1:1)) 18266-28-9 (Sr salt (2:1)) 7446-28-8 (Sr salt (2:3)) strontium phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.